1-(ethylsulfonyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
Overview
Description
1-(Ethylsulfonyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is a synthetic organic compound characterized by the presence of both ethylsulfonyl and nitrophenylsulfonyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(ethylsulfonyl)-4-[(4-nitrophenyl)sulfonyl]piperazine typically involves a multi-step process:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Introduction of the Ethylsulfonyl Group: This step involves the reaction of piperazine with ethylsulfonyl chloride in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction.
Attachment of the Nitrophenylsulfonyl Group: The final step involves the reaction of the intermediate compound with 4-nitrobenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylsulfonyl)-4-[(4-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the sulfonyl groups can be hydrolyzed to yield the corresponding sulfonic acids.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Strong acids (e.g., HCl) or bases (e.g., NaOH).
Major Products:
Reduction: 1-(ethylsulfonyl)-4-[(4-aminophenyl)sulfonyl]piperazine.
Substitution: Various substituted piperazines depending on the nucleophile used.
Hydrolysis: Ethylsulfonic acid and 4-nitrobenzenesulfonic acid.
Scientific Research Applications
1-(Ethylsulfonyl)-4-[(4-nitrophenyl)sulfonyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structural features make it useful in the development of novel polymers and materials with specific properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(ethylsulfonyl)-4-[(4-nitrophenyl)sulfonyl]piperazine depends on its specific application:
Pharmacological Effects: In medicinal chemistry, the compound may interact with specific receptors or enzymes, modulating their activity. The sulfonyl groups can enhance the compound’s binding affinity and specificity.
Material Properties: In materials science, the compound’s sulfonyl groups can influence the polymerization process, affecting the mechanical and thermal properties of the resulting materials.
Comparison with Similar Compounds
1-(Methylsulfonyl)-4-[(4-nitrophenyl)sulfonyl]piperazine: Similar structure but with a methyl group instead of an ethyl group.
1-(Ethylsulfonyl)-4-[(4-aminophenyl)sulfonyl]piperazine: Similar structure but with an amino group instead of a nitro group.
Uniqueness: 1-(Ethylsulfonyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is unique due to the combination of its ethylsulfonyl and nitrophenylsulfonyl groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific reactivity and stability profiles.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Properties
IUPAC Name |
1-ethylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O6S2/c1-2-22(18,19)13-7-9-14(10-8-13)23(20,21)12-5-3-11(4-6-12)15(16)17/h3-6H,2,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTHRAWCNFHBCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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